2-(Boc-amino)-2-cyclopropylethanol
Overview
Description
2-(Boc-amino)-2-cyclopropylethanol is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclopropyl ring and an ethanol moiety The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mechanism of Action
Target of Action
The primary target of 2-(Boc-amino)-2-cyclopropylethanol is the amino group in various aryl and aliphatic amines . The compound acts as a protecting group for these amines, preventing them from reacting with other compounds during chemical reactions .
Mode of Action
This compound interacts with its targets through a process known as N-tert-butyloxycarbonylation . This process involves the conversion of an amino function to a tert-butyl carbamate, also known as a Boc-derivative . The Boc group is stable towards most nucleophiles and bases, allowing it to protect the amino group effectively .
Biochemical Pathways
The compound plays a pivotal role in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The SM coupling reaction involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and the mild reaction conditions it requires for its application make it an environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the protection of the amino group in various aryl and aliphatic amines . This protection allows for transformations of other functional groups without interference from the amino group . The Boc group can be cleaved by mild acidolysis, returning the amino group to its original state .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound requires exceptionally mild and functional group tolerant reaction conditions for its application . It’s also worth noting that the compound is generally environmentally benign, contributing to its wide application in various chemical reactions .
Biochemical Analysis
Biochemical Properties
The compound 2-(Boc-amino)-2-cyclopropylethanol plays a significant role in biochemical reactions. It is used in organic synthesis to introduce Boc-protective group and enable the synthesis of various compounds like peptides . The Boc group is stable towards most nucleophiles and bases .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Boc-protective group. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O .
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade easily .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-cyclopropylethanol typically involves the protection of the amino group with a Boc group. One common method is to react the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane at room temperature . The reaction proceeds smoothly to yield the Boc-protected amino compound.
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of recyclable catalysts and green solvents can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-2-cyclopropylethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl compound can be reduced back to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted amino compounds depending on the nucleophile used.
Scientific Research Applications
2-(Boc-amino)-2-cyclopropylethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
2-(Boc-amino)ethanol: Similar structure but lacks the cyclopropyl ring.
2-(Boc-amino)ethanethiol: Contains a thiol group instead of a hydroxyl group.
N-Boc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness
2-(Boc-amino)-2-cyclopropylethanol is unique due to the presence of the cyclopropyl ring, which imparts additional steric hindrance and electronic effects. This can influence the reactivity and stability of the compound, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
tert-butyl N-(1-cyclopropyl-2-hydroxyethyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8(6-12)7-4-5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCSAZNGYCTLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C1CC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801147067 | |
Record name | Carbamic acid, N-(1-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279821-50-9 | |
Record name | Carbamic acid, N-(1-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1279821-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(1-cyclopropyl-2-hydroxyethyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801147067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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